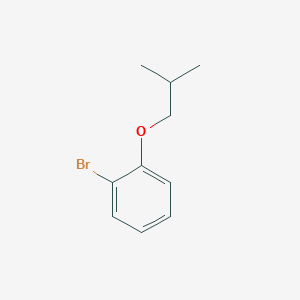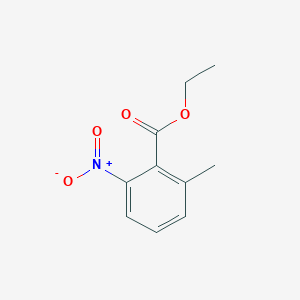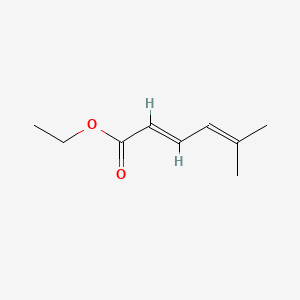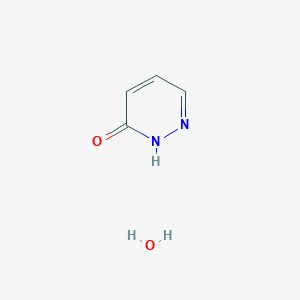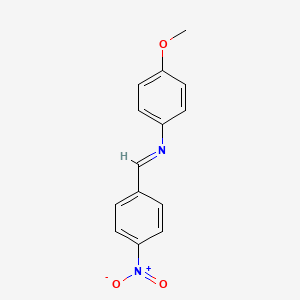
4-(4-Nitrobenzylideneamino)anisole
説明
4-(4-Nitrobenzylideneamino)anisole is a chemical compound with the molecular formula C14H12N2O3 . It is also known by other names such as N-(p-Nitrobenzylidene)-p-methoxyaniline, N-(4-Methoxyphenyl)-4-nitrophenylmethanimine, and N-(4-Methoxyphenyl)-4-nitrobenzenemethanimine .
Synthesis Analysis
The synthesis of 4-(4-Nitrobenzylideneamino)anisole involves the reaction of 4-hydroxybenzaldehyde with aminophenol . This reaction was characterized by NMR, IR, X-ray diffraction, and voltammetry techniques .Molecular Structure Analysis
The molecular structure of 4-(4-Nitrobenzylideneamino)anisole consists of 14 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 256.26 g/mol.Chemical Reactions Analysis
In a study, the metallization in situ of (E)-4-((4-nitrobenzylidene)amino)phenol (ENBA), an organotin compound of this radical with Sn(IV) ions was reported . This was achieved by electrogenerating Sn(IV) ions from a sacrificial tin anode in an electrochemical cell .科学的研究の応用
Electrochemical Grafting Processes
4-(4-Nitrobenzylideneamino)anisole has been studied in the context of electrochemical grafting processes. Rappich et al. (2006) investigated the grafting of phenyl layers, including 4-nitrobenzene and anisole, from diazonium salt solutions on Si surfaces. They found that band bending decreases with increasing diazonium salt concentration and that surface recombination increases at more cathodic potentials when an electron donor group is present on the phenyl ring (Rappich et al., 2006).
Nitrosation and Stability Constants
The nitrosation of anisole, including the stability constants of complexes with the nitrosonium ion, has been explored by Atherton et al. (2000). They examined how anisole can be nitrosated under specific conditions, yielding products like 4-nitrosoanisole. This study provides insight into the chemical behavior and stability of nitroso compounds derived from anisole (Atherton et al., 2000).
Pitting Corrosion Inhibition
In the field of corrosion science, 4-(4-Nitrobenzylideneamino)anisole has been investigated as a pitting corrosion inhibitor. Talebian et al. (2019) studied its effectiveness in inhibiting pitting corrosion of 304 stainless steel in NaCl solution. Their findings suggest that it can shift the pitting potential to more positive values, indicating its potential as a corrosion inhibitor (Talebian et al., 2019).
Chemosensors for Selective Detection
The use of 4-(4-Nitrobenzylideneamine)phenol, closely related to 4-(4-Nitrobenzylideneamino)anisole, in the selective detection of fluoride and cyanide ions has been explored. Nicoleti et al. (2012) developed chromogenic chemosensors based on this compound for detecting these anions, demonstrating its potential in analytical chemistry (Nicoleti et al., 2012).
Safety And Hazards
The safety data sheets for related compounds, 4-Nitroanisole and 4-Nitroaniline, indicate that these compounds are considered hazardous . They are suspected of causing genetic defects and cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
将来の方向性
The future directions for the study of 4-(4-Nitrobenzylideneamino)anisole could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, one study reported the synthesis of a fluorescent Schiff base using a similar compound, which exhibited moderate antibacterial and antifungal activities . Another study reported the electrochemical metallization of a similar compound, suggesting potential applications in the field of materials science .
特性
IUPAC Name |
N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-19-14-8-4-12(5-9-14)15-10-11-2-6-13(7-3-11)16(17)18/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMMEMLVVTUFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine | |
CAS RN |
5455-87-8 | |
| Record name | NSC5461 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




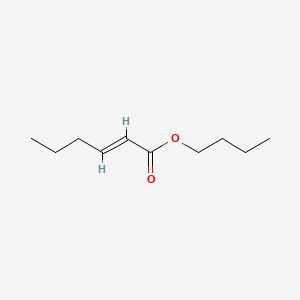
![5H-pyrrolo[3,2-c]pyridazine](/img/structure/B3271255.png)
![2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3271262.png)
![N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide](/img/structure/B3271270.png)

